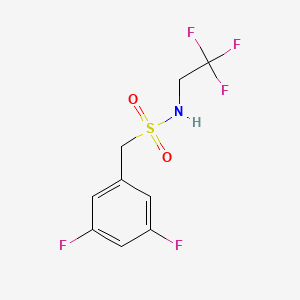

1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide

Description

1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide is a fluorinated sulfonamide derivative characterized by a 3,5-difluorophenyl aromatic ring and a trifluoroethylamine group linked via a methanesulfonamide bridge.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F5NO2S/c10-7-1-6(2-8(11)3-7)4-18(16,17)15-5-9(12,13)14/h1-3,15H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHOFURFOBAWBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CS(=O)(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide typically involves the reaction of 3,5-difluoroaniline with 2,2,2-trifluoroethyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The difluorophenyl group contributes to its binding affinity with target proteins or enzymes, potentially inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

N-[1-[bis(4-chlorophenyl)methyl]-3-azetidinyl]-N-(3,5-difluorophenyl)methanesulfonamide (AVE-1625/Drinabant)

- Structural Differences :

- Functional Properties: Purity/Stability: AVE-1625 is supplied as a crystalline solid with ≥98% purity and stability ≥2 years at -20°C . Application: AVE-1625 is a cannabinoid receptor antagonist studied for metabolic disorders, contrasting with the undefined target of the queried compound .

Firazorexton (TAK-994)

- Structural Differences: Core Structure: Firazorexton contains a pyrrolidinyl ring substituted with 3,5-difluorophenyl and methanesulfonamide but includes a 2-hydroxy-2-methylpropanoyl group, enhancing solubility .

- Functional Properties :

BACE-1 Inhibitors (e.g., N-[1-[bis(4-chlorophenyl)methyl]-3-azetidinyl]-N-(3,5-difluorophenyl)-methanesulfonamide)

- Structural Similarities :

- Both compounds feature the 3,5-difluorophenyl group and sulfonamide linkage.

- Functional Differences :

Key Findings and Trends

Fluorination Impact : The 3,5-difluorophenyl group is a common motif in CNS-targeting compounds, enhancing metabolic stability and blood-brain barrier penetration .

Sulfonamide Role : Methanesulfonamide groups improve binding affinity to enzymes/receptors through hydrogen bonding and electrostatic interactions .

Substituent-Driven Specificity: Bulky substituents (e.g., azetidinyl-bis(4-chlorophenyl) in AVE-1625) confer receptor subtype selectivity . Hydrophilic groups (e.g., hydroxypropanoyl in TAK-994) enhance aqueous solubility for oral bioavailability .

Biological Activity

1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₃F₅N₂O₂S

- Molar Mass : 360.31 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities that are being investigated for their therapeutic potential. Key areas of focus include:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For example, it has shown activity against HCT-116 (colon cancer) and MCF7 (breast cancer) cell lines.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : It is hypothesized that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets. This includes binding to enzymes or receptors that play crucial roles in cellular signaling pathways. The exact mechanism remains under investigation but is believed to involve modulation of protein activity.

Table 1: Summary of Biological Activities

Detailed Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds to establish effective modifications that enhance biological activity. For instance:

- In vitro assays have demonstrated that structural modifications can significantly impact the potency and selectivity of the compound against specific cancer cell lines.

- In vivo studies indicate promising results in animal models for inflammation-related conditions, suggesting a potential pathway for therapeutic development.

Q & A

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.